amyloid P-IN-1
CAS No.: 1819986-22-5
Cat. No.: VC0529424
Molecular Formula: C30H44N2O14
Molecular Weight: 656.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1819986-22-5 |
---|---|
Molecular Formula | C30H44N2O14 |
Molecular Weight | 656.7 g/mol |
IUPAC Name | oxan-4-yloxycarbonyloxymethyl (2R)-1-[6-[(2R)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m1/s1 |
Standard InChI Key | KSKLDMGKWDUQCT-DNQXCXABSA-N |
Isomeric SMILES | C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 |
SMILES | C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 |
Canonical SMILES | C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Amyloid P-IN-1 (CAS# 1819986-22-5) is a chemical compound with molecular formula C30H44N2O14 . The compound appears to be designed to interact with or modulate the activity of serum amyloid P component, a pentraxin protein involved in amyloid formation and stabilization.
The structural characteristics of Amyloid P-IN-1 include:
Property | Description |
---|---|
Molecular Formula | C30H44N2O14 |
CAS Number | 1819986-22-5 |
SMILES Notation | C(OCOC(OC1CCOCC1)=O)(=O)[C@@H]2N(C(CCCCC(=O)N3C@@HCCC3)=O)CCC2 |
Relationship to Serum Amyloid P Component
To understand Amyloid P-IN-1's significance, it's essential to examine its relationship with serum amyloid P component (SAP). SAP is a 25 kDa pentameric plasma protein belonging to the pentraxin family, characterized by calcium-dependent ligand binding and a distinctive flattened β-jellyroll structure .
SAP is consistently found in amyloid deposits across various conditions:
Amyloid P-IN-1 appears to be developed as a research tool for studying diseases associated with SAP activity, potentially functioning as a modulator of SAP's interaction with amyloid fibrils.
Biological Significance and Mechanisms
Molecular Interactions
SAP, which Amyloid P-IN-1 likely targets, demonstrates several important molecular interactions:
-
It binds to glycogen synthase kinase-3β (GSK3β), affecting amyloid precursor protein (APP) processing relevant to Alzheimer's disease
-
It interacts with complement systems and Fcγ receptors, playing multiple roles in the innate immune system
-
It binds to amyloid fibrils, preventing their proteolytic degradation
Pathophysiological Implications
The molecular interactions of SAP have significant implications for various pathological conditions:
Disease/Condition | Role of SAP | Potential Relevance of Amyloid P-IN-1 |
---|---|---|
Alzheimer's Disease | Binds to Aβ fibrils in cerebral plaques | May disrupt SAP-amyloid interaction |
Systemic Amyloidosis | Stabilizes amyloid deposits | Could facilitate amyloid clearance |
Cerebral Amyloid Angiopathy | Found in cerebrovascular amyloid deposits | Potential therapeutic target |
Membranous Glomerulopathy | Identified in glomerular deposits | Diagnostic or therapeutic applications |
Experimental Evidence and Research Applications
In Vivo Studies
Research involving serum amyloid P component has provided evidence for its role in amyloidosis:
-
Mice with targeted deletion of the SAP gene exhibited delayed amyloid deposition, confirming SAP's contribution to amyloidogenesis
-
Pharmacological removal of SAP from the blood using compounds like CPHPC has been shown to remove SAP from both intracerebral and cerebrovascular amyloid in mouse models
These findings suggest that compounds like Amyloid P-IN-1, which may affect SAP activity, could have therapeutic potential in amyloid-related diseases.
Diagnostic Applications
SAP has proven valuable in diagnostic approaches for amyloidosis:
-
Iodine-123-labeled SAP has been used for scintigraphy in patients with systemic amyloidosis
-
Patients with amyloidosis show significantly faster plasma disappearance of labeled SAP compared to control subjects
-
SAP immunostaining has been identified as a sensitive and specific feature for certain forms of glomerulonephritis
Structural Biology Insights
The interaction between SAP and amyloid fibrils involves specific structural elements:
-
SAP binds to amyloid fibrils in a calcium-dependent manner
-
This binding stabilizes the fibrils against proteolytic degradation
-
The pentameric structure of SAP provides multiple binding sites for interaction with fibrils
Understanding these structural relationships is crucial for designing compounds like Amyloid P-IN-1 that aim to modulate these interactions.
Future Research Directions
Several promising research avenues exist for further investigation of Amyloid P-IN-1:
-
Detailed characterization of its binding affinity and specificity for SAP
-
Evaluation of its effects on amyloid formation and clearance in various disease models
-
Assessment of its potential synergistic effects with other amyloid-targeting therapies
-
Investigation of structure-activity relationships to develop more potent derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume